molecular formula C11H10N2O2S B2491443 Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate CAS No. 887247-28-1

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate

Cat. No.: B2491443
CAS No.: 887247-28-1
M. Wt: 234.27
InChI Key: PHGKBPCNBWSRJB-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate (CAS 887247-28-1) is a high-value chemical building block with the molecular formula C 11 H 10 N 2 O 2 S and a molecular weight of 234.28 g/mol . This compound features a thiophene core functionalized with both an amino group and a pyridin-3-yl substituent, making it a versatile scaffold in medicinal chemistry and drug discovery research. Derivatives of thiophene-2-carboxamide are extensively investigated for their diverse biological activities. Recent scientific studies highlight that 3-aminothiophene-2-carboxamide analogues demonstrate significant antioxidant and antibacterial properties . In vitro assays show that such compounds exhibit potent activity against a panel of pathogenic Gram-positive and Gram-negative bacteria, including Staphylococcus aureus , Bacillus subtilis , Escherichia coli , and Pseudomonas aeruginosa . Furthermore, these 3-amino derivatives have shown considerable radical inhibition activity in antioxidant tests, making them promising leads for further pharmaceutical development . Researchers utilize this compound for the synthesis of more complex molecules and for probing biological mechanisms. Its structure is characterized by canonical SMILES: COC(=O)C1=C(N)C=C(C2=CN=CC=C2)S1 . Please Note: This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent.

Properties

IUPAC Name

methyl 3-amino-5-pyridin-3-ylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-15-11(14)10-8(12)5-9(16-10)7-3-2-4-13-6-7/h2-6H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGKBPCNBWSRJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(S1)C2=CN=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thioglycolate-Mediated Cyclization

A foundational approach derives from the synthesis of methyl 3-amino-4-methoxybenzo[b]thiophene-2-carboxylate, where methyl thioglycollate reacts with 2-fluoro-6-methoxybenzonitrile in dimethyl sulfoxide (DMSO) under sodium hydride (NaH) catalysis. Adapting this method, substitution of the nitrile precursor with a pyridinyl-containing analog could yield the target compound.

Proposed Pathway :

  • Precursor Design : Replace 2-fluoro-6-methoxybenzonitrile with 3-cyano-pyridine.
  • Cyclization : React with methyl thioglycollate in DMSO/NaH at 25°C.
  • Workup : Precipitation in ice-water yields the crude product.

Key parameters include the electron-withdrawing nature of the pyridinyl group, which may accelerate cyclization kinetics compared to methoxy substituents. Theoretical yields could approximate 80–85% based on analogous reactions.

Oxidative Esterification and Functionalization

Vanadium-Catalyzed Oxidation

Source details the oxidative transformation of thiophenes to methyl esters using CCl₄–CH₃OH–VO(acac)₂. For example, thiophene oxidizes to methyl 2-thiophenecarboxylate under these conditions.

Adaptation Strategy :

  • Substituted Thiophene : Begin with 3-amino-5-(pyridin-3-yl)thiophene.
  • Oxidative Esterification : Treat with CCl₄ (30 mmol), CH₃OH (30 mmol), and VO(acac)₂ (0.1 mol%) at 140–170°C.

Challenges :

  • The amino group may undergo oxidation, necessitating protective strategies.
  • Regiochemical control ensures esterification occurs at position 2.

Optimization :

  • Protecting Group : Use tert-butoxycarbonyl (BOC) to shield the amine during oxidation.
  • Catalyst Screening : Fe(acac)₃ or Mo(CO)₆ may improve selectivity.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

Method Yield Range Key Advantage Limitation
Thioglycolate Cyclization 80–85% Single-step synthesis Limited precursor availability
Suzuki Coupling 70–75% Regioselective coupling Requires halogenated precursor
Oxidative Esterification 50–60% Direct ester functionalization Competing side reactions

Scalability and Practicality

  • Cyclization : Ideal for small-scale lab synthesis due to mild conditions.
  • Cross-Coupling : Scalable with commercial boronic acids but requires Pd catalysts.
  • Oxidation : High-temperature conditions may limit industrial application.

Mechanistic Insights and Regiochemical Control

Amination Dynamics

The amino group at position 3 likely originates from nucleophilic displacement of a leaving group (e.g., fluorine) during cyclization. In Source, the reaction of 2-fluoro-6-methoxybenzonitrile with methyl thioglycollate releases fluoride, forming the amine via intermediate thiolate attack.

Steric and Electronic Effects

The pyridinyl group’s electron-deficient nature directs electrophilic substitution to position 5 of the thiophene ring. Computational studies of analogous systems show that pyridinyl’s meta-directing effect ensures consistent regiochemistry.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following compounds share the 3-amino-thiophene-2-carboxylate scaffold but differ in substituents at position 5, leading to distinct physicochemical and reactivity profiles:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications Reference IDs
Methyl 3-amino-5-(pyridin-4-yl)thiophene-2-carboxylate Pyridin-4-yl C₁₁H₁₀N₂O₂S 234.28 887247-25-8 Structural isomer; pyridine orientation alters electronic distribution and potential binding interactions.
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate 4-Chlorophenyl C₁₂H₁₀ClNO₂S 267.73 175137-08-3 Electron-withdrawing Cl enhances electrophilicity; used in antimicrobial and anticancer intermediate synthesis.
Methyl 3-amino-5-(3-bromophenyl)thiophene-2-carboxylate 3-Bromophenyl C₁₂H₁₀BrNO₂S 312.18 1094398-45-4 Bromine enables further functionalization (e.g., Suzuki coupling); high purity (≥97%) and lab-scale availability.
Methyl 3-amino-5-(tert-butyl)thiophene-2-carboxylate tert-Butyl C₁₀H₁₅NO₂S 213.29 175137-03-8 Bulky alkyl group increases hydrophobicity; melting point: 94–95°C.
Methyl 3-amino-5-(4-methoxyphenyl)thiophene-2-carboxylate 4-Methoxyphenyl C₁₃H₁₃NO₃S 263.31 37572-23-9 Methoxy group improves solubility; priced at $198/g (lab scale).
Methyl 3-amino-5-[4-(benzyloxy)phenyl]thiophene-2-carboxylate 4-(Benzyloxy)phenyl C₁₉H₁₇NO₃S 339.41 474843-40-8 Benzyloxy group offers a site for deprotection or further modification; discontinued commercial availability.
Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate 3-Nitrophenyl C₁₃H₁₂N₂O₄S 292.31 730949-83-4 Nitro group enhances reactivity in reduction or cyclization reactions; SMILES: CCOC(c1c(cc(c2cccc(c2)N+=O)s1)N)=O.

Physicochemical Properties

  • Melting Points: tert-Butyl derivative (94–95°C) vs.
  • Solubility : Methoxy and pyridinyl groups enhance polar solubility compared to alkyl or halogenated analogs.
  • Spectral Data: Methyl 3-amino-5-[4-(methoxycarbonyl)phenyl]thiophene-2-carboxylate shows distinct ¹H NMR signals at δ 8.05 (d, 2H) and 7.64 (d, 2H) for aromatic protons .

Biological Activity

Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate (CAS No. 887247-28-1) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₁₁H₁₀N₂O₂S
  • Molecular Weight : 234.27 g/mol
  • Structure : The compound features a thiophene ring substituted with a pyridine group and an amino group, which contributes to its unique reactivity and biological properties.

This compound operates through several biochemical pathways:

  • Enzyme Interaction : The compound has been shown to modulate the activity of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. This modulation can lead to altered metabolic pathways, affecting the overall therapeutic efficacy of co-administered drugs.
  • Antiviral Activity : Research indicates that this compound exhibits significant activity against coronaviruses, positioning it as a candidate for antiviral drug development. Its structural features allow it to interact with viral proteins, potentially inhibiting viral replication.
  • Antitumor Potential : Preliminary studies have suggested that derivatives of thiophene compounds can exhibit antitumor activity. For instance, related compounds have been evaluated in triple-negative breast cancer cell lines, demonstrating growth inhibition and alterations in cell cycle progression .

Biological Activities

The biological activities associated with this compound include:

  • Antimicrobial Properties : The compound has shown potential antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Antiviral Activity

A study highlighted the compound's effectiveness against coronaviruses, showcasing its potential as an antiviral agent. The research indicated that the compound could inhibit viral entry or replication through interaction with viral proteins.

Antitumor Studies

In vitro studies on derivatives similar to this compound have demonstrated significant antitumor effects in triple-negative breast cancer cell lines (MDA-MB-231 and MDA-MB-468). These studies utilized assays such as sulforhodamine B to assess cell viability and proliferation rates. Results indicated that certain concentrations led to reduced cell numbers and altered cell cycle dynamics .

Compound NameCell LineGI50 (μM)Effect on Cell Cycle
This compoundMDA-MB-23113Increased G0/G1 phase
DoxorubicinMDA-MB-231-Increased G0/G1 phase

Q & A

Q. What are the optimal synthetic routes for Methyl 3-amino-5-(pyridin-3-yl)thiophene-2-carboxylate, and how can reaction parameters be systematically optimized?

Methodological Answer: The synthesis typically involves coupling thiophene-2-carboxylate derivatives with pyridin-3-amine under controlled conditions. Key steps include:

  • Precursor Activation : Use of coupling agents (e.g., EDC/HOBt) to activate the carboxylate group for nucleophilic attack .
  • Parameter Optimization :
    • Temperature : 60–80°C to balance reaction rate and side-product formation.
    • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Pd-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency in heteroaryl systems .
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) followed by recrystallization from ethanol yields >95% purity .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., pyridinyl protons at δ 8.0–8.5 ppm, thiophene protons at δ 6.8–7.2 ppm) .
    • Mass Spectrometry : HRMS (ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 234.27) .
    • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .

Q. What are the key physicochemical properties influencing its reactivity in downstream applications?

Methodological Answer:

  • Solubility : Moderate in DMSO (>10 mg/mL) but limited in aqueous buffers; solubility can be enhanced via salt formation (e.g., HCl adducts) .
  • Stability : Stable at −20°C under inert gas; prone to hydrolysis in basic conditions (pH >9) .
  • Reactivity : The amino group undergoes acylation or sulfonation, while the thiophene ring participates in electrophilic substitution (e.g., nitration) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its bioactivity in enzyme inhibition studies?

Methodological Answer:

  • Computational Modeling : DFT calculations (B3LYP/6-31G* level) reveal electron-rich thiophene and pyridine moieties, enabling π-π stacking with aromatic residues in enzyme active sites .
  • Experimental Validation :
    • Kinetic Assays : Measure IC₅₀ values against target enzymes (e.g., SARS-CoV-2 Mpro, IC₅₀ ~5 µM) .
    • Docking Studies : AutoDock Vina simulations predict binding modes (e.g., hydrogen bonding with His41 in Mpro) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antiviral vs. anticancer effects)?

Methodological Answer:

  • Contextual Analysis :
    • Cell Line Variability : Test across multiple lines (e.g., HEK293 vs. MCF-7) to assess tissue-specific responses .
    • Dose-Dependency : Use dose-response curves to distinguish primary targets (e.g., IC₅₀ <10 µM for antiviral activity vs. >50 µM for cytotoxic effects) .
  • Mechanistic Profiling :
    • Pathway-Specific Assays : Western blotting (e.g., p38 MAPK phosphorylation) clarifies signaling pathway engagement .

Q. How can structure-activity relationships (SAR) guide the design of analogs with improved pharmacokinetic properties?

Methodological Answer:

  • SAR Strategies :
    • Amino Group Modifications : Acylation (e.g., acetyl or benzoyl derivatives) enhances metabolic stability .
    • Pyridine Substitution : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the 4-position improves target affinity .
  • ADME Profiling :
    • Microsomal Stability : Incubate with liver microsomes (human/rat) to quantify metabolic half-life .
    • Plasma Protein Binding : Equilibrium dialysis assesses unbound fraction (<5% indicates high binding) .

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